5-Formylpyrimidine-4-carboxylic acid
Description
5-Formylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a formyl group at the 5-position and a carboxylic acid moiety at the 4-position. Pyrimidine derivatives are critical in medicinal chemistry, serving as scaffolds for drug discovery due to their ability to mimic nucleobases and participate in hydrogen bonding . The formyl group enhances electrophilicity, making the compound reactive toward nucleophiles, while the carboxylic acid enables salt formation or derivatization into amides, esters, or other functional groups .
Properties
CAS No. |
133510-35-7 |
|---|---|
Molecular Formula |
C6H4N2O3 |
Molecular Weight |
152.109 |
IUPAC Name |
5-formylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H4N2O3/c9-2-4-1-7-3-8-5(4)6(10)11/h1-3H,(H,10,11) |
InChI Key |
MLJBTPXKQYLJKE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC=N1)C(=O)O)C=O |
Synonyms |
4-Pyrimidinecarboxylicacid,5-formyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 5-formylpyrimidine-4-carboxylic acid with structurally related pyrimidine-carboxylic acids, emphasizing substituent effects:
*Hypothetical structure inferred from analogs.
Key Differences and Implications
Reactivity: The formyl group in this compound confers higher electrophilicity compared to methylsulfanyl (1126-44-9) or amino (59950-53-7) groups, enabling reactions like Schiff base formation or nucleophilic additions . Chloro (1221725-88-7) and trifluoromethyl (CAS N/A) substituents enhance electron withdrawal, increasing acidity and stabilizing negative charges in the carboxylic acid group .
Solubility and Lipophilicity: Methylsulfanyl (1126-44-9) and isopropyl (1221725-88-7) groups improve lipophilicity, favoring membrane permeability but reducing aqueous solubility. Amino (59950-53-7) and carboxylic acid groups enhance water solubility via hydrogen bonding or ionization .
Trifluoromethyl analogs (CAS N/A) are valued in drug design for metabolic stability and bioavailability .
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